molecular formula C11H14N4O2 B2906584 Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 2248305-78-2

Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B2906584
CAS No.: 2248305-78-2
M. Wt: 234.259
InChI Key: XNENBJLWVFCWEM-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its eco-friendly synthesis method also sets it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-9(16)7-4-5-8-13-10(12)14-15(8)6-7/h4-6H,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNENBJLWVFCWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN2C(=NC(=N2)N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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